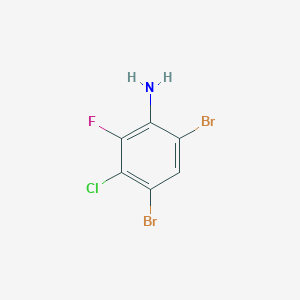
4,6-Dibromo-3-cloro-2-fluoroanilina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dibromo-3-chloro-2-fluoroaniline is an organic compound with the molecular formula C6H3Br2ClFN It is a halogenated aniline derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring
Aplicaciones Científicas De Investigación
4,6-Dibromo-3-chloro-2-fluoroaniline has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Pharmaceuticals: Investigated for its potential use in the development of new drugs due to its unique structural features.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-3-chloro-2-fluoroaniline typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of 3-chloro-2-fluoroaniline. The process includes:
Industrial Production Methods
In an industrial setting, the production of 4,6-Dibromo-3-chloro-2-fluoroaniline may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dibromo-3-chloro-2-fluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic aromatic substitution (S_NAr) reactions.
Oxidation and Reduction: The amino group (-NH2) can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of various substituted anilines depending on the nucleophile used.
Oxidation: Formation of nitroanilines.
Reduction: Formation of secondary or tertiary amines.
Mecanismo De Acción
The mechanism of action of 4,6-Dibromo-3-chloro-2-fluoroaniline involves its interaction with specific molecular targets. The presence of multiple halogen atoms can influence its reactivity and binding affinity to various biological molecules. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dibromo-4-fluoroaniline
- 3-Chloro-2,6-dibromo-4-fluoroaniline
- 4-Bromo-2-chloro-6-fluoroaniline
Uniqueness
4,6-Dibromo-3-chloro-2-fluoroaniline is unique due to the specific arrangement of halogen atoms on the benzene ring, which imparts distinct chemical and physical properties.
Propiedades
IUPAC Name |
4,6-dibromo-3-chloro-2-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2ClFN/c7-2-1-3(8)6(11)5(10)4(2)9/h1H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPPMIYFBYJDRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Cl)F)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9-(3-Chloro-4-methylbenzenesulfonyl)-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2,4,6,10,12-hexaene-8,8-dione](/img/structure/B2552207.png)
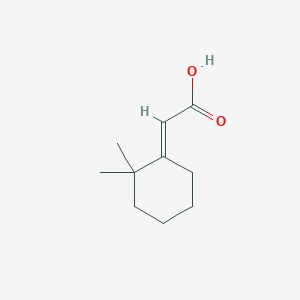
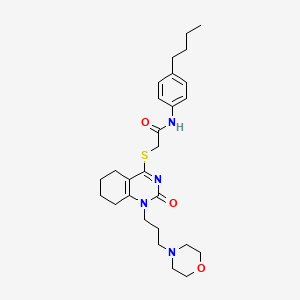
![N-[(3,5-difluorophenyl)methyl]-3-ethyl-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2552212.png)
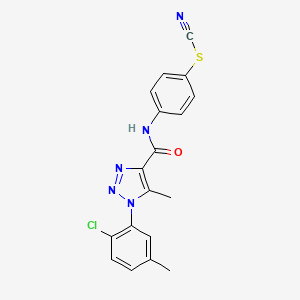
![8-Iodo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B2552216.png)
![1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine](/img/structure/B2552217.png)

![2-(4-methoxyphenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide](/img/structure/B2552219.png)
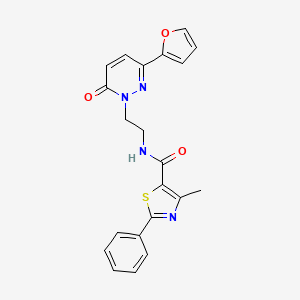
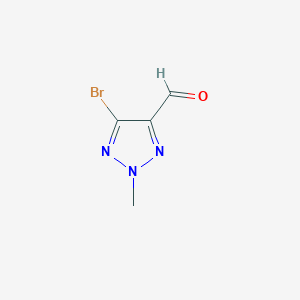
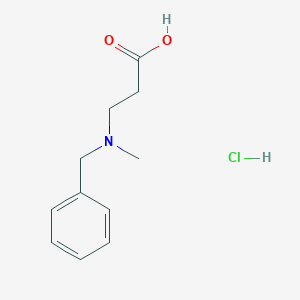
![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2552229.png)
![5-benzyl-7-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2552230.png)
